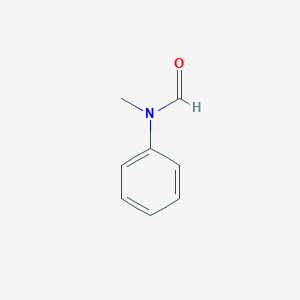
N-Methylformanilide
Numéro de catalogue B046363
:
93-61-8
Poids moléculaire: 135.16 g/mol
Clé InChI: JIKUXBYRTXDNIY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05731336
Procedure details


Into 101.5 g of N-methylformanilide was added dropwise with cooling 107 g of phosphoryl chloride over a period of 15 minutes. The mixture was allowed to warm to room temperature and stirred for 70 minutes. 67.5 g of ortho-t-butylphenol was added and stirred for about 45 minutes after which the mixture was heated to about 50°-60° C. and allowed to stir for 4.5 hours. The reaction mixture was poured into a volume of crushed ice and extracted with chloroform. The aqueous layer was separated and washed again with chloroform. The chloroform layers were combined and extracted with 2000 ml of a 5% potassium hydroxide solution. The aqueous potassium hydroxide layer was separated and added to 1000 ml of chloroform. The pH of the resulting two-phase mixture was adjusted to 3 with concentrated hydrochloric acid with stirring. The resultant layers were separated and the aqueous layer was again extracted with chloroform and dried over sodium sulfate overnight to give 18.1 g of the desired subtitled intermediate.



Identifiers


|
REACTION_CXSMILES
|
CN([CH:9]=[O:10])C1C=CC=CC=1.P(Cl)(Cl)(Cl)=O.[C:16]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[OH:26])([CH3:19])([CH3:18])[CH3:17]>>[CH3:18][C:16]([C:20]1[CH:25]=[C:24]([CH:23]=[CH:22][C:21]=1[OH:26])[CH:9]=[O:10])([CH3:19])[CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
101.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
107 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
67.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 70 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for about 45 minutes after which the mixture
|
|
Duration
|
45 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to about 50°-60° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir for 4.5 hours
|
|
Duration
|
4.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured into a volume of crushed ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed again with chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2000 ml of a 5% potassium hydroxide solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous potassium hydroxide layer was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to 1000 ml of chloroform
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was again extracted with chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
70 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C)C=1C=C(C=O)C=CC1O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 22.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
